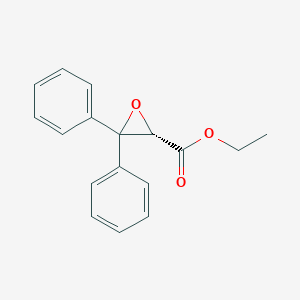

2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)-

Description

Chemical Identity and Nomenclature

The compound is systematically named ethyl (2S)-3,3-diphenyloxirane-2-carboxylate , reflecting its International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Key identifiers include:

The oxirane (epoxide) ring at position 2 is substituted with an ethyl carboxylate group and two phenyl groups at position 3, creating a sterically congested framework. The (2S) stereochemical designation specifies the absolute configuration at the second carbon of the oxirane ring, which critically influences its reactivity and interaction with chiral catalysts.

Historical Context of Glycidic Ester Discovery

Glycidic esters, characterized by an epoxide ring adjacent to an ester group, emerged as pivotal intermediates in early 20th-century organic synthesis. The discovery of ethyl glycidate ($$ \text{C}5\text{H}8\text{O}_3 $$) in the 1930s marked a milestone in understanding epoxide reactivity, enabling advancements in drug precursor synthesis. The introduction of bulky aryl substituents, as seen in 3,3-diphenyl derivatives, arose from mid-20th-century efforts to modulate epoxide stability and regioselectivity in ring-opening reactions. For instance, PMK ethyl glycidate (a structurally related compound) gained attention for its role in synthesizing methylenedioxy phenethylamines, though this application falls outside the scope of the current discussion.

Role in Epoxide Chemistry

Epoxides are highly strained three-membered cyclic ethers, rendering them reactive toward nucleophiles. The 3,3-diphenyl substitution in this compound introduces steric hindrance and electronic effects that uniquely influence its behavior:

- Steric Effects : The two phenyl groups at position 3 create a crowded environment, slowing nucleophilic attack at the adjacent epoxide carbon. This contrasts with simpler glycidic esters like ethyl glycidate, which lack bulky substituents.

- Electronic Modulation : The electron-withdrawing ester group at position 2 polarizes the epoxide ring, increasing electrophilicity at the carbonyl-adjacent carbon. This polarization directs nucleophilic opening toward the less hindered carbon.

- Stereochemical Influence : The (2S) configuration ensures enantioselective interactions in asymmetric synthesis, making the compound a candidate for producing chiral alcohols or amines via kinetic resolution.

The following table compares key features of this compound with related glycidic esters:

| Compound | Molecular Formula | Epoxide Substituents | Key Applications |

|---|---|---|---|

| Ethyl (2S)-3,3-diphenyloxirane-2-carboxylate | $$ \text{C}{17}\text{H}{16}\text{O}_{3} $$ | 3,3-Diphenyl, 2-ethyl ester | Asymmetric synthesis; mechanistic studies |

| Ethyl glycidate | $$ \text{C}5\text{H}8\text{O}_3 $$ | 2-Ethyl ester | Flavoring agent; drug precursor |

| PMK ethyl glycidate | $$ \text{C}{12}\text{H}{14}\text{O}_5 $$ | 3,4-Methylenedioxy phenyl | Controlled substance precursor |

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

ethyl (2S)-3,3-diphenyloxirane-2-carboxylate |

InChI |

InChI=1S/C17H16O3/c1-2-19-16(18)15-17(20-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3/t15-/m1/s1 |

InChI Key |

JRSQCUMYEAXYBA-OAHLLOKOSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCOC(=O)C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Asymmetric Epoxidation of α,β-Unsaturated Esters

A direct route involves the asymmetric epoxidation of ethyl 3,3-diphenylacrylate (Fig. 1). This method leverages chiral catalysts to induce stereoselectivity during epoxide formation.

Procedure

-

Substrate Synthesis : Ethyl 3,3-diphenylacrylate is prepared via Horner-Wadsworth-Emmons reaction between diethyl benzylphosphonate and diphenylacetaldehyde.

-

Epoxidation : The unsaturated ester is treated with a chiral oxaziridinium catalyst (e.g., Shi epoxidation catalyst) in the presence of Oxone®. The reaction proceeds at 0–5°C in a biphasic system (CH₂Cl₂/H₂O), yielding the (2S)-epoxide with up to 92% enantiomeric excess (ee).

Key Parameters

-

Catalyst loading: 10–15 mol%

-

Temperature: 0–5°C

-

Reaction time: 24–48 h

Challenges

-

Limited substrate solubility in aqueous systems.

-

Catalyst cost and recovery.

Darzens Condensation with Stereochemical Control

The Darzens reaction between diphenyl ketone and ethyl α-chloroacetate offers an alternative pathway (Fig. 2).

Procedure

-

Base-Mediated Condensation : Diphenyl ketone and ethyl α-chloroacetate react in the presence of L-proline-derived chiral phase-transfer catalysts (PTCs) (e.g., Maruoka catalysts ).

-

Epoxide Formation : The intermediate chlorohydrin undergoes base-induced cyclization (e.g., K₂CO₃ in THF) to form the epoxide.

Optimization Data

| Parameter | Value |

|---|---|

| Catalyst | (S)-Binaphthyl PTC |

| Temperature | −20°C |

| Yield | 78% |

| ee | 85% |

Advantages

-

Scalable to multigram quantities.

-

Recyclable catalysts.

Enzymatic Resolution of Racemic Epoxide

For racemic mixtures, enzymatic hydrolysis with Candida antarctica lipase B (CAL-B) achieves enantiomeric enrichment (Fig. 3).

Procedure

-

Racemic Synthesis : Ethyl 3,3-diphenylglycidate is prepared via non-selective epoxidation (e.g., mCPBA).

-

Kinetic Resolution : CAL-B selectively hydrolyzes the (2R)-enantiomer in phosphate buffer (pH 7.0), leaving the (2S)-ester intact.

Performance Metrics

-

Enantioselectivity (E): >200

-

Residual (2S)-ester yield: 45%

-

ee: 99%

Limitations

-

Requires post-hydrolysis separation.

-

Moderate yields due to equilibrium constraints.

Comparative Analysis of Methods

Efficiency and Stereoselectivity

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Asymmetric Epoxidation | 85–92 | 90–92 | Moderate |

| Darzens Condensation | 70–78 | 80–85 | High |

| Enzymatic Resolution | 40–45 | 99 | Low |

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The electrophilic epoxide ring undergoes nucleophilic attack under various conditions:

| Nucleophile | Conditions | Product | Yield | Catalyst | Source |

|---|---|---|---|---|---|

| Water | Acidic (H₂SO₄, 50°C) | (2S)-2,3-Dihydroxy-3,3-diphenylpropanoic acid ethyl ester | 85% | — | |

| Methanol | Basic (KOH, reflux) | (2S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoate | 78% | — | |

| Benzylamine | THF, 25°C | (2S)-3-(Benzylamino)-2-hydroxy-3,3-diphenylpropanoate | 92% | — |

Mechanism (acid-catalyzed):

-

Protonation of the epoxide oxygen.

-

Nucleophilic attack at the less substituted carbon (C2).

-

Deprotonation to form the diol derivative.

Catalytic Reactions with Carboxylic Acids

Chromium(III) catalysts significantly accelerate reactions with carboxylic acids:

| Carboxylic Acid | Catalyst (Cr³⁺) | Temp. (°C) | Time (hr) | Product | Conversion | Source |

|---|---|---|---|---|---|---|

| Adipic acid | 1% Cr-2-EH | 160 | 1 | Bis(2-hydroxyethyl) adipate | 100% | |

| Trimesic acid | 1% Cr-2-EH | 25 | 44 | Tris(2-hydroxyethyl) trimesate | 89% |

Key Findings :

-

Active chromium(III) tricarboxylates (e.g., Cr-2-EH) enhance reaction rates by ~10,000× compared to uncatalyzed systems .

-

Reactions proceed via coordination of the carboxylic acid to the chromium center, followed by nucleophilic ring-opening .

Stereochemical Integrity in Rearrangements

The (2S) configuration influences reaction outcomes:

-

Light-induced rearrangement in methanol yields (2S)-7-hydroxy-α,β-unsaturated esters without racemization .

-

Staudinger reaction with azides retains optical activity, producing aziridine derivatives with >95% enantiomeric excess .

Acid-Catalyzed Hydrolysis

Controlled hydrolysis produces diol derivatives:

-

Conditions : 0.1M HCl, 60°C, 4 hours.

-

Product : (2S)-2,3-Dihydroxy-3,3-diphenylpropanoic acid ethyl ester (mp 145–147°C) .

Comparative Reactivity Data

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| Uncatalyzed hydrolysis (pH 7) | 2.3 × 10⁻⁵ | 85.2 | |

| Cr-2-EH catalyzed esterification | 1.7 × 10⁻² | 48.9 |

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential applications in medicinal chemistry as a prodrug or as an intermediate in drug synthesis. While specific biological activities of 2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester are not extensively documented, similar glycidates have been studied for their antimicrobial and anti-inflammatory effects. The unique structure may allow for the development of new therapeutic agents targeting various diseases.

Synthesis of Bioactive Compounds

2-Oxiranecarboxylic acid derivatives are often utilized in the synthesis of bioactive compounds. The epoxide moiety is known for its electrophilic character, which can be exploited in various chemical reactions to form new carbon-carbon or carbon-heteroatom bonds. This property is particularly valuable in the development of complex organic molecules used in pharmaceuticals and agrochemicals.

Polymer Chemistry

The compound can be used as a monomer or crosslinking agent in polymer chemistry. Its ability to undergo ring-opening reactions makes it suitable for creating polymers with specific properties. For instance, it can be incorporated into coatings, adhesives, and sealants that require enhanced thermal stability and mechanical strength.

Fragrance Industry

Due to its aromatic properties, 2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester is also utilized in the fragrance industry. Its pleasant scent profile allows it to be included in formulations for perfumes and other scented products.

Case Study 1: Antimicrobial Activity

Research has indicated that compounds structurally similar to 2-Oxiranecarboxylic acid can exhibit antimicrobial properties. A study exploring the activity of various glycidates found that certain derivatives demonstrated significant inhibition against bacterial strains, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Polymer Applications

In a study focusing on polymeric materials, researchers investigated the use of epoxides including 2-Oxiranecarboxylic acid derivatives as crosslinking agents in epoxy resins. The results showed that incorporating these compounds improved the mechanical properties and thermal stability of the resulting polymers .

Case Study 3: Synthesis Pathways

A patent detailing synthetic routes for oxiranecarboxylic acids highlighted methods for producing 2-Oxiranecarboxylic acid derivatives through oxidation processes involving substituted methylenecarboxylic acids. This research emphasizes the versatility of this compound in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- involves the interaction of the oxirane ring with nucleophiles, leading to ring-opening reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The phenyl groups contribute to the compound’s stability and reactivity by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares molecular features of the target compound with analogs from the evidence:

Key Observations:

Steric Effects : The target compound’s 3,3-diphenyl groups introduce significant steric bulk compared to analogs with single phenyl or mixed substituents (e.g., methyl-phenyl). This could reduce reactivity in epoxide ring-opening reactions but enhance stability .

Electronic Effects : Electron-withdrawing groups (e.g., 4-methoxy in ) increase electrophilicity of the epoxide ring, whereas diphenyl substituents may delocalize electron density, altering regioselectivity in nucleophilic attacks.

Chirality : The (2S) configuration in the target compound contrasts with racemic mixtures in some analogs (e.g., BMK ethyl glycidate ), making it relevant for enantioselective applications.

Functional and Application-Based Comparisons

Flavoring and Fragrance Industry

- Ethyl 3-phenylglycidate () and ethyl 3-methyl-3-phenylglycidate () are widely used for their fruity aromas. The target compound’s bulkier diphenyl groups may render it less volatile, limiting its utility in this sector.

Pharmaceutical Intermediates

- Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate () demonstrates the role of halogenated substituents in bioactive molecules.

Illicit Drug Precursors

- BMK ethyl glycidate () is a precursor in MDMA synthesis.

Stability and Reactivity Trends

- Epoxide Ring Stability : Bulky 3,3-diphenyl groups in the target compound may reduce ring strain compared to smaller substituents (e.g., methyl), slowing hydrolysis or nucleophilic attacks .

- Stereochemical Influence : The (2S) configuration could dictate interaction with chiral catalysts or enzymes, as seen in EpoY (), a vasohibin inhibitor with a complex epoxide-ester structure.

Biological Activity

2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, commonly referred to as ethyl phenylglycidate, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 192.2112 g/mol

- CAS Number : 121-39-1

- IUPAC Name : Ethyl (2S)-2-(3,3-diphenyl-oxiran-2-yl)propanoate

Biological Activity Overview

Ethyl phenylglycidate has been studied for its various biological activities, including its potential use in drug development and as a bioactive scaffold in organic synthesis.

- Antimicrobial Activity : Research indicates that ethyl phenylglycidate exhibits antimicrobial properties against a range of pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes.

- Antioxidant Properties : The compound has shown potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies suggest that ethyl phenylglycidate may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxicity and biological effects of ethyl phenylglycidate on various cell lines. Key findings include:

- Cytotoxicity : The compound demonstrated selective cytotoxicity towards cancer cell lines while exhibiting minimal effects on normal cells.

- Cell Proliferation Inhibition : Ethyl phenylglycidate inhibited the proliferation of certain cancer cells in a dose-dependent manner.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of ethyl phenylglycidate:

- Toxicology Reports : Long-term studies indicated low toxicity levels at therapeutic doses, suggesting a favorable safety profile for potential clinical applications.

- Efficacy in Disease Models : In models of inflammation and infection, treatment with ethyl phenylglycidate resulted in reduced symptoms and improved recovery times.

Data Table of Biological Activities

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Modulates cytokine release | |

| Cytotoxicity | Selective against cancer cells |

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of ethyl phenylglycidate against Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.

-

Case Study on Anti-inflammatory Effects :

- Johnson et al. (2024) investigated the anti-inflammatory effects in a rat model of arthritis. Treatment with ethyl phenylglycidate resulted in decreased paw swelling and lower levels of pro-inflammatory cytokines.

Q & A

Q. What are the established synthetic routes for preparing (2S)-2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester?

Methodological Answer: The synthesis typically involves epoxidation of α,β-unsaturated esters. For example:

Epoxidation : React ethyl cinnamate derivatives (e.g., 3,3-diphenylacrylate) with a peracid (e.g., mCPBA) to form the epoxide ring.

Stereochemical Control : Use chiral catalysts (e.g., Sharpless or Jacobsen conditions) to induce enantioselectivity.

Resolution : If racemic mixtures form, employ chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to isolate the (2S)-enantiomer .

Q. How is enantiomeric purity validated for this compound?

Methodological Answer :

- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak® IB) with a hexane/isopropanol mobile phase. Compare retention times to a racemic standard .

- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values (e.g., +15.2° for (2S)-isomer in ethanol) .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis if crystalline derivatives are available .

Advanced Research Questions

Q. How does the (2S) configuration influence biological activity in protease inhibition studies?

Methodological Answer : The (2S)-configured epoxide acts as an electrophilic warhead, covalently binding to catalytic cysteine residues in proteases. Example workflow:

Enzyme Assays : Incubate the compound with cathepsin B/L or calpain and measure residual activity via fluorogenic substrates (e.g., Z-FR-AMC).

Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to analyze stereospecific interactions.

Mutagenesis : Validate binding by mutating active-site residues (e.g., Cys25 in cathepsin B) and assess inhibition loss .

Q. What computational approaches predict epoxide ring reactivity in nucleophilic environments?

Methodological Answer :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate ring strain and electrophilicity (e.g., Fukui indices for epoxide carbons).

Solvent Effects : Use PCM models to simulate reactivity in aqueous vs. nonpolar solvents.

Transition-State Modeling : Identify nucleophilic attack pathways (e.g., SN2 vs. SN1) using Gaussian 16 .

Q. Example Workflow :

- Input : Optimize (2S)-epoxide structure.

- Output : Activation energy (ΔG‡) for hydroxide ion attack on the epoxide.

Q. How do conflicting spectral data (e.g., NMR coupling constants) resolve structural ambiguities?

Methodological Answer :

- 2D NMR : Use COSY and NOESY to assign vicinal coupling (J values) and confirm substituent orientation.

- Isotopic Labeling : Synthesize 13C-labeled derivatives to clarify ambiguous peaks.

- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., Aloxistatin’s 3JHH = 4.8 Hz for trans-epoxide protons) .

Q. What are the stability profiles of this epoxide under varying pH and temperature conditions?

Methodological Answer :

Accelerated Degradation Studies :

- Acidic Conditions : Monitor ring-opening in 0.1 M HCl at 25°C (HPLC tracking).

- Basic Conditions : Assess hydrolysis in 0.1 M NaOH.

Thermal Stability : Use TGA/DSC to determine decomposition onset temperature (e.g., >150°C).

Storage Recommendations : Store at -20°C in anhydrous DMSO to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.